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Compound Name: Felypressin Acetate

Cat. No.: B607431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Felypressin Acetate and other prominent

vasopressin V1 receptor agonists, including Arginine Vasopressin (AVP), Terlipressin, and

Selepressin. The information presented is intended to support research and development

efforts in pharmacology and drug discovery by offering a clear comparison of their performance

based on available experimental data.

Introduction to V1 Receptor Agonists
Vasopressin V1a receptors, a class of G protein-coupled receptors, are crucial mediators of the

vasoconstrictive effects of endogenous vasopressin.[1] Agonists of this receptor are of

significant interest for their therapeutic potential in managing conditions such as vasodilatory

shock and for their application as vasoconstrictors in local anesthesia. Felypressin, a synthetic

analogue of vasopressin, is widely used in dentistry as a vasoconstrictor.[1] This guide

compares Felypressin Acetate with other V1a receptor agonists to highlight their distinct

pharmacological profiles.

Quantitative Comparison of V1 Receptor Agonists
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of

Felypressin Acetate and other selected V1 receptor agonists for the human V1a receptor.

These values are critical indicators of a compound's affinity and efficacy at the receptor.
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Compound

V1a Receptor
Binding
Affinity (Ki,
nM)

V1a Receptor
Functional
Potency
(EC50, nM)

Selectivity
Profile

Key
Characteristic
s

Felypressin

Acetate

Data not readily

available

Data not readily

available

Primarily a V1a

agonist.[1]

Synthetic non-

catecholamine

vasoconstrictor,

widely used in

dental local

anesthetics.[1]

Arginine

Vasopressin

(AVP)

0.64 - 4.70[2][3] 2.1 - 2.4[4][5]

Agonist for V1a,

V1b, and V2

receptors.[6]

Endogenous

hormone with

broad

physiological

effects, including

vasoconstriction

and antidiuresis.

[7]

Terlipressin
~1100 - 1229[8]

[9]
~148[9]

Prodrug for

Lysine

Vasopressin

(LVP). LVP has a

higher affinity for

V1a than V2

receptors.[9][10]

[11]

Long-acting

prodrug used in

the management

of hepatorenal

syndrome and

variceal

bleeding.[12]

Selepressin
Data not readily

available

~340 (for V1b)

[13]

Selective V1a

receptor agonist.

[13][14]

Investigated for

the treatment of

septic shock.[13]

Ornipressin
Data not readily

available

Data not readily

available

Specific for the

V1 receptor.

Used as a local

vasoconstrictor.

Note: The binding affinity and potency values can vary depending on the experimental

conditions and cell systems used.
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V1a Receptor Signaling Pathway
Activation of the V1a receptor by an agonist initiates a well-defined signaling cascade. The

receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the G protein is

activated, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-

trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to

its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+)

into the cytosol. The increase in intracellular calcium, along with the activation of protein kinase

C (PKC) by DAG, leads to the phosphorylation of various downstream targets, ultimately

resulting in smooth muscle contraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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